molecular formula C6H13NO B1295385 N-Methyltrimethylacetamide CAS No. 6830-83-7

N-Methyltrimethylacetamide

Cat. No. B1295385
CAS RN: 6830-83-7
M. Wt: 115.17 g/mol
InChI Key: QMKKJBRRKIKWFK-UHFFFAOYSA-N
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Description

N-Methylacetamide (NMA) is a compound of significant interest due to its role as a model for the peptide bond, which is fundamental to the structure and function of proteins. It has been extensively studied to understand the interactions and behavior of peptides in various environments, including aqueous solutions and in the neat liquid state. The molecular structure of NMA has been characterized by various spectroscopic and diffraction methods, revealing details about its bond distances, angles, and conformational preferences .

Synthesis Analysis

While the provided papers do not detail the synthesis of N-Methylacetamide, it is typically synthesized through the acetylation of methylamine using acetic anhydride or acetyl chloride. The synthesis process is crucial for obtaining pure NMA for subsequent studies and applications.

Molecular Structure Analysis

The molecular structure of NMA has been studied using gas electron diffraction, which provided precise measurements of bond distances and angles. The N-C(carbonyl) bond is found to be longer in the gas phase compared to its length in the crystal structure, while the C-C and C=O bonds are shorter. The methyl groups are in a trans conformation about the N-C(carbonyl) bond . Additionally, quantum chemical calculations have been used to explore the conformational space of NMA, identifying the most stable conformers and their structural parameters .

Chemical Reactions Analysis

NMA's reactivity has not been explicitly discussed in the provided papers. However, as a model for the peptide bond, NMA's chemical reactions would typically involve interactions with other molecules, such as water, and the formation of hydrogen bonds, which are critical to the stability and properties of peptides and proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMA have been extensively analyzed. Classical molecular dynamics simulations and Raman spectroscopy studies have shown that NMA forms a hydrogen bond network in the liquid state, with structural motifs similar to protein beta-sheets. The hydrogen bonding is sensitive to temperature and pressure changes, which affect the vibrational frequencies of the amide groups . The interaction of NMA with water has been modeled to understand the solvation effects on peptides, revealing that NMA can self-associate and form water-mediated contacts . X-ray scattering studies have provided insights into the intermolecular associations in liquid NMA, suggesting the presence of linear dimers or chainlike trimers . Furthermore, the infrared spectrum of NMA has been calculated using density functional theory, which helps in understanding the contributions of various components to the characteristic amide bands .

Scientific Research Applications

Erythroleukemia Cells Differentiation

N-Methylacetamide has been studied for its potential in inducing erythroid differentiation in murine erythroleukemia cells. Research found that polymethylene bisacetamides, including N-methylacetamide, when dimerized, substantially increased their effectiveness in inducing differentiation. Hexamethylene bisacetamide, a related compound, was particularly effective in this respect, inducing a greater degree of differentiation than any previously tested inducer (Reuben et al., 1976).

Interaction with Brain Glutamate Systems

N-Methylacetamide's derivatives, such as N-methyl-D-aspartate (NMDA), have been investigated for their effects on the brain's glutamate systems. Research suggests that these systems might be involved in the pathophysiology of major depression and the mechanism of action of antidepressants. A study on the antidepressant effects of ketamine (an NMDA receptor antagonist) found significant improvement in depressive symptoms, indicating a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).

Molecular Dynamics and Spectroscopy

The interaction of cations with N-methylacetamide has been explored through molecular dynamics and spectroscopy. For instance, the binding of sodium and calcium to aqueous N-methylacetamide and their differing affinities and geometries were examined. This study provides insight into the specific ion effects on proteins, with N-methylacetamide serving as a proxy for the protein backbone (Pluhařová et al., 2014).

Hydrolysis in High-Temperature Water

Research on N-methylacetamide (NMA) has also focused on its hydrolysis kinetics and mechanism in high-temperature water. The study found that the hydrolysis reaction is both first order in water and NMA, with the rate being pH-dependent. The findings contribute to a better understanding of the behavior of N-substituted amides in high-temperature environments (Duan et al., 2010).

Infrared Spectrum of N-Methylacetamide

The infrared spectrum of N-methylacetamide has been analyzed to understand the amide I, II, and III band contributions. This research, utilizing density functional theory quantum chemistry methods, helps explain the formation of the amide infrared spectrum, with implications in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Safety and Hazards

N-Methyltrimethylacetamide should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Future Directions

N-Methyltrimethylacetamide is widely used in organic synthesis, pharmaceuticals, and agrochemicals, and it plays a crucial role as a solvent, reagent, and intermediate in various application fields . Its high thermal stability and low volatility make it suitable for high-temperature reactions and as a reaction medium . Additionally, it is known for its low toxicity and environmentally friendly nature, making it a preferred choice in many industries .

properties

IUPAC Name

N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-6(2,3)5(8)7-4/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKKJBRRKIKWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218458
Record name 2,2,N-Trimethylpropanamide
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6830-83-7
Record name N,2,2-Trimethylpropanamide
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Record name 2,2,N-Trimethylpropanamide
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Record name 6830-83-7
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Record name 2,2,N-Trimethylpropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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